molecular formula C16H23F3N2O2S B2884546 1-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}methanesulfonamide CAS No. 2320176-89-2

1-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}methanesulfonamide

Cat. No.: B2884546
CAS No.: 2320176-89-2
M. Wt: 364.43
InChI Key: GEJBXLDHHWGVCP-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}methanesulfonamide is an organic compound with a complex structure that includes a trifluoroethyl group, a piperidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-methylphenylamine with methanesulfonyl chloride to form the corresponding methanesulfonamide. This intermediate is then reacted with 1-(2,2,2-trifluoroethyl)piperidine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}methanesulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group and piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2,2-trifluoroethyl)piperidin-4-ol: This compound shares the trifluoroethyl and piperidine components but lacks the methanesulfonamide group.

    (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride: This compound has a similar piperidine structure but includes different functional groups.

Uniqueness

1-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(3-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2O2S/c1-13-3-2-4-15(9-13)11-24(22,23)20-10-14-5-7-21(8-6-14)12-16(17,18)19/h2-4,9,14,20H,5-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJBXLDHHWGVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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